Cas no 689228-01-1 (3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one)

3-Benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a structurally complex quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzyl group at the 3-position, a 3-chlorobenzylthio moiety at the 2-position, and a piperidin-1-yl substituent at the 6-position, contributing to its diverse reactivity and binding properties. Its dihydroquinazolin-4-one core offers a stable scaffold for further functionalization, making it a valuable intermediate in drug discovery. The presence of sulfur and nitrogen heteroatoms enhances its potential for interactions with biological targets, while the chlorophenyl group may influence lipophilicity and selectivity. This compound is suited for exploratory synthesis and structure-activity relationship studies.
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one structure
689228-01-1 structure
Product name:3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
CAS No:689228-01-1
MF:C27H26ClN3OS
MW:476.03284406662
CID:5362833

3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-2-[(3-chlorobenzyl)thio]-6-piperidin-1-ylquinazolin-4(3H)-one
    • 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
    • 3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
    • 3-benzyl-2-((3-chlorobenzyl)thio)-6-(piperidin-1-yl)quinazolin-4(3H)-one
    • Inchi: 1S/C27H26ClN3OS/c28-22-11-7-10-21(16-22)19-33-27-29-25-13-12-23(30-14-5-2-6-15-30)17-24(25)26(32)31(27)18-20-8-3-1-4-9-20/h1,3-4,7-13,16-17H,2,5-6,14-15,18-19H2
    • InChI Key: CTIFSSUXUIQLNG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CSC1=NC2C=CC(=CC=2C(N1CC1C=CC=CC=1)=O)N1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 691
  • Topological Polar Surface Area: 61.2
  • XLogP3: 6.4

3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3168-1925-2mg
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
2mg
$59.0 2023-04-24
Life Chemicals
F3168-1925-2μmol
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
2μl
$57.0 2023-04-24
Life Chemicals
F3168-1925-1mg
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
1mg
$54.0 2023-04-24
Life Chemicals
F3168-1925-25mg
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
25mg
$109.0 2023-04-24
Life Chemicals
F3168-1925-20μmol
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
20μl
$79.0 2023-04-24
Life Chemicals
F3168-1925-20mg
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
20mg
$99.0 2023-04-24
Life Chemicals
F3168-1925-4mg
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
4mg
$66.0 2023-04-24
Life Chemicals
F3168-1925-10μmol
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
10μl
$69.0 2023-04-24
Life Chemicals
F3168-1925-15mg
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F3168-1925-5μmol
3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
689228-01-1 90%+
5μl
$63.0 2023-04-24

Additional information on 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Comprehensive Analysis of 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one (CAS No. 689228-01-1)

The compound 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one (CAS No. 689228-01-1) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique quinazolin-4-one core, combined with piperidine and benzyl substituents, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its ability to interact with biological targets.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. This compound's 3-chlorophenyl and sulfanyl groups contribute to its lipophilicity, enhancing its membrane permeability—a critical factor in drug bioavailability. Studies suggest that derivatives of 3,4-dihydroquinazolin-4-one exhibit anti-inflammatory and antimicrobial properties, aligning with current trends in combating antibiotic resistance and chronic inflammatory diseases.

From a synthetic chemistry perspective, the CAS No. 689228-01-1 compound exemplifies modern heterocyclic scaffold design. Its piperidin-1-yl moiety is frequently explored in CNS-targeting drugs, reflecting the growing focus on neurodegenerative disorders like Alzheimer's and Parkinson's. Computational modeling and QSAR studies have highlighted its binding affinity for enzymes such as phosphodiesterases, which are hot topics in metabolic disease research.

The compound's benzyl-thioether linkage offers stability against metabolic degradation, addressing a key challenge in prodrug development. This feature resonates with industry efforts to improve drug half-lives and reduce dosing frequencies—a priority in patient compliance optimization. Additionally, its chlorophenyl component aligns with green chemistry initiatives, as halogenated aromatics often serve as intermediates in sustainable catalytic processes.

Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing 689228-01-1, given its structural complexity. Researchers emphasize the importance of chiral purity in such compounds, as stereochemistry significantly impacts pharmacological activity. This aligns with regulatory agencies' increasing scrutiny of enantiomeric excess in drug submissions.

In material science, the quinazolinone framework demonstrates potential in organic electronics, particularly as a building block for luminescent materials. Its conjugated system and electron-donating groups make it relevant to OLED and photovoltaic research—fields experiencing rapid growth due to renewable energy demands.

As the scientific community explores polypharmacology strategies, multi-target compounds like 3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one gain prominence. Its structure-activity relationship (SAR) profile supports rational drug design approaches, combining cheminformatics with high-throughput screening—a methodology dominating contemporary drug discovery pipelines.

Environmental fate studies of such N-heterocycles are also emerging, addressing concerns about persistent organic pollutants. The compound's biodegradation pathways and ecotoxicity profiles are active research areas, reflecting the pharmaceutical industry's commitment to environmental sustainability.

In conclusion, CAS No. 689228-01-1 represents a versatile chemical entity with cross-disciplinary applications. Its molecular architecture continues to inspire innovations in medicinal chemistry, materials science, and analytical methodology, positioning it as a compound of enduring scientific and industrial relevance.

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